molecular formula C8H10O2S B8440926 4-Hydroxymethyl-2-methylsulfanylphenol

4-Hydroxymethyl-2-methylsulfanylphenol

Cat. No.: B8440926
M. Wt: 170.23 g/mol
InChI Key: JCJRWCIKESVJNQ-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-2-methylsulfanylphenol is a phenolic derivative characterized by a hydroxyl group (-OH) at the para position (C4) and a methylsulfanyl (-SMe) group at the ortho position (C2) relative to the phenolic hydroxyl. Its molecular formula is C₈H₁₀O₂S, with a molecular weight of 170.23 g/mol.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

4-(hydroxymethyl)-2-methylsulfanylphenol

InChI

InChI=1S/C8H10O2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3

InChI Key

JCJRWCIKESVJNQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 4-Hydroxymethyl-2-methylsulfanylphenol, differing primarily in substituent types and positions:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound C4: -CH₂OH; C2: -SMe C₈H₁₀O₂S 170.23 Polar hydroxymethyl, electron-donating SMe
4-Methyl-2-sulfanylphenol (HT4) C2: -SH; C4: -CH₃ C₇H₈OS 140.20 Thiol (-SH) group, less polar methyl
4-Mercapto-2-methylphenol C4: -SH; C2: -CH₃ C₇H₈OS 140.20 Thiol at para, methyl at ortho
2-Chloro-4′-methyl-2-methylsulfanylacetophenone* C2: -Cl, -SMe; C4: -CH₃ C₁₀H₁₁ClOS 214.71 Chloro and SMe substituents, ketone

*From synthesis in .

Key Observations :

  • Electron Effects: Methylsulfanyl (-SMe) groups are electron-donating, reducing phenol acidity compared to electron-withdrawing groups (e.g., -Cl in 2-Chloro-4′-methyl-2-methylsulfanylacetophenone) .
  • Polarity: The hydroxymethyl group in the target compound increases hydrophilicity relative to 4-Methyl-2-sulfanylphenol (HT4) and 4-Mercapto-2-methylphenol .

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (K) Solubility Reactivity Notes
This compound Not reported High (polar solvents) Susceptible to oxidation at -SMe; hydroxymethyl may undergo esterification
4-Methyl-2-sulfanylphenol (HT4) Not reported Moderate (ethanol, DCM) Thiol (-SH) prone to disulfide formation
2-Chloro-4′-methyl-2-methylsulfanylacetophenone 425–426 Low (non-polar solvents) Chlorine substituent enhances electrophilicity

Acidity (pKa) :

  • The phenolic -OH in this compound is less acidic than in 4-Mercapto-2-methylphenol due to the electron-donating SMe group at C2. For comparison, 4-Mercapto-2-methylphenol’s -SH group (pKa ~6–8) is more acidic than phenolic -OH (pKa ~10) .

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